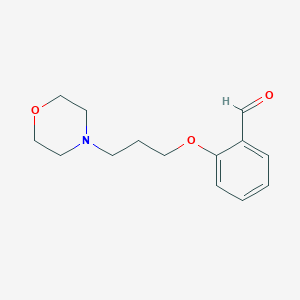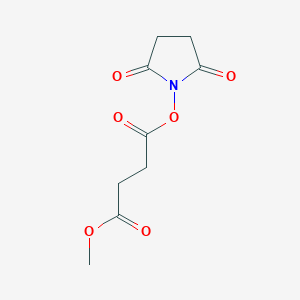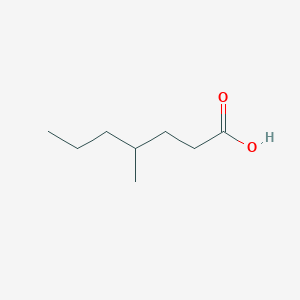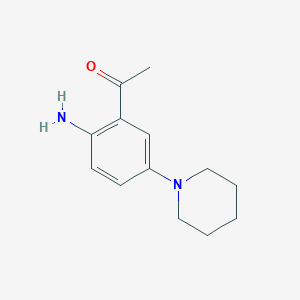
1H-pyrazol-1-amine
Overview
Description
1H-pyrazol-1-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule .
Synthesis Analysis
The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . It can be synthesized by mixing an equimolar amount of pyrazole and cyanamide, and further crystallization from the reaction mixture .Molecular Structure Analysis
The molecular formula of this compound is C3H5N3 . Theoretical calculations of the protonation route of PyCA showed that the cationic form present in the studied crystals is energetically privileged .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of pyrazole-based ligands and their copper complexes .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow liquid . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
1H-pyrazol-1-amine is utilized in the synthesis of various pyrazole derivatives, which have shown promising antitumor, antifungal, and antibacterial activities. For example, hydroxymethyl pyrazole derivatives were reacted with primary amines to yield compounds with significant biological activity against breast cancer and microbes. These derivatives were characterized using techniques such as FT-IR, UV–visible spectroscopy, and X-ray crystallography, confirming the potential of this compound as a cornerstone in medicinal chemistry research (Titi et al., 2020).
Microwave Synthesis of Pyrazole Amine Derivatives
Another significant application of this compound is in the microwave-mediated synthesis of pyrazole-5-amines, offering a rapid and efficient route to these compounds. This method allows for the synthesis of products within minutes with minimal purification, demonstrating the adaptability of this compound in modern synthetic chemistry protocols (Everson et al., 2019).
Environmentally Benign Synthesis of Heterocyclic Compounds
This compound is also employed in environmentally friendly synthetic processes, such as the solvent-free synthesis of heterocyclic ketene aminal derivatives. These methodologies emphasize the role of this compound in the development of green chemistry, producing compounds of interest for drug discovery with high efficiency and excellent yields (Yu et al., 2013).
Regioselectivity in Chemical Reactions
The structural features of this compound derivatives influence the regioselectivity of chemical reactions, such as Ullmann and acylation reactions. Studies have found that the degree of unsaturation and electronic characteristics of fused rings to the pyrazole core can control regioselectivity, shedding light on the complex interplay between structure and reactivity in organic synthesis (Bou-Petit et al., 2020).
Synthesis of Fluorescent Heterocycles for OLEDs
This compound derivatives have been synthesized for potential applications in organic light-emitting diodes (OLEDs). The regioselective condensation with 2-fluorobenzaldehydes led to the synthesis of fluorescent heterocycles, highlighting the role of this compound in materials science and the development of electronic devices (Szlachcic et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1H-Pyrazol-1-amine, also known as aminopyrazole, is a versatile compound that interacts with various targets. It can provide useful ligands for receptors or enzymes such as p38MAPK, different kinases, COX, and others . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and infection control.
Mode of Action
The interaction of this compound with its targets results in changes in the activity of these targets. For instance, it can act as an inhibitor, reducing the activity of the target enzyme or receptor . This interaction can lead to changes in cellular processes controlled by these targets, potentially leading to therapeutic effects.
Biochemical Pathways
This compound can affect various biochemical pathways due to its interaction with multiple targets. For instance, it can influence the p38MAPK pathway, which plays a role in cellular responses to stress and inflammation . By inhibiting this pathway, this compound can potentially reduce inflammation and other related symptoms.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects. For instance, it has been found to have potent antileishmanial and antimalarial activities . In one study, a derivative of this compound displayed superior antipromastigote activity, being more active than standard drugs .
Biochemical Analysis
Biochemical Properties
1H-pyrazol-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, such as p38MAPK, which are involved in inflammatory responses . Additionally, it can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity. These molecular interactions are often mediated through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors. Studies have shown that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the biological response changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall biological activity of this compound, as well as its pharmacokinetic properties, such as absorption, distribution, and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for predicting its biological effects and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic enzymes and signaling pathways. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
pyrazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-3-1-2-5-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGEYYREVRXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473939 | |
| Record name | 1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3994-46-5 | |
| Record name | 1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrazol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-pyrazol-1-amine a promising starting point for designing new explosives?
A1: this compound offers versatility in designing energetic materials due to its structure which allows for the introduction of various energetic groups. Research has shown that incorporating nitro (-NO2) and trinitromethyl (-C(NO2)3) groups into this compound leads to compounds with desirable explosive properties. For instance, the study published in Detonation Performance of Oxygen-rich Trinitromethyl-substituted Pyrazoles: an in-silico Investigation [] highlights the potential of these derivatives.
Q2: What are the predicted performance advantages of these this compound based energetic materials?
A2: Theoretical calculations suggest that some derivatives of this compound, particularly those with multiple nitro and trinitromethyl groups, exhibit high detonation pressures and velocities, surpassing even RDX, a commonly used explosive []. For example, 3,4,5-tris(trinitromethyl)this compound (N13) showed a detonation pressure of 40.67 GPa and a detonation velocity of 9.17 km/s [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)


![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)

